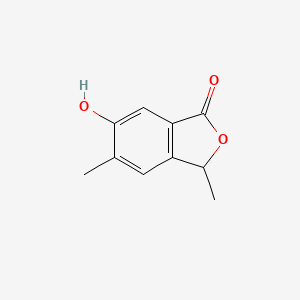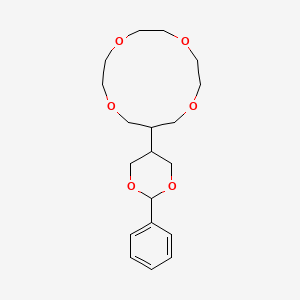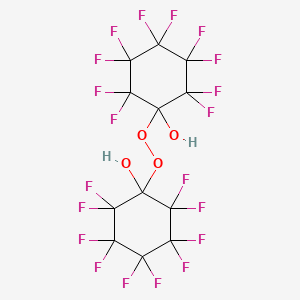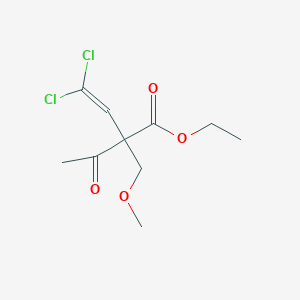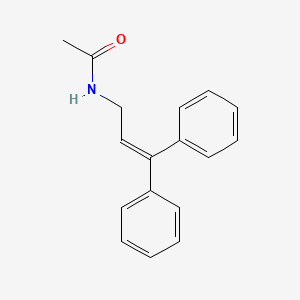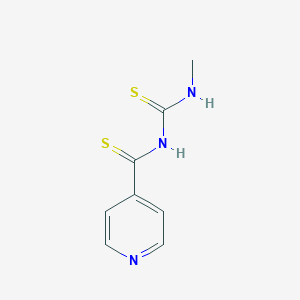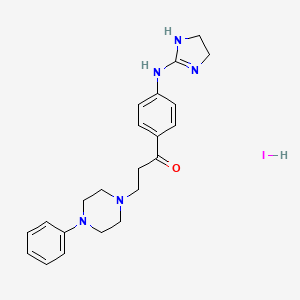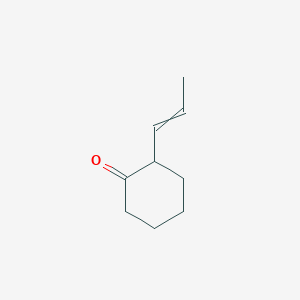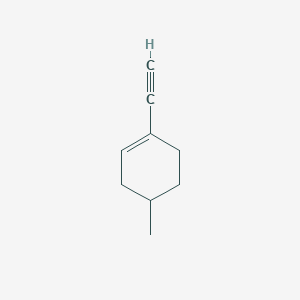
1,3,5-Triacryloyl-1,3,5-triazinane-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triacryloyl-1,3,5-triazinane-2,4,6-trione is a chemical compound with the molecular formula C12H15N3O3. It is also known as 1,3,5-Triacryloylhexahydro-1,3,5-triazine. This compound is characterized by its triazine ring structure substituted with three acryloyl groups. It is a white to almost white powder or crystalline substance with a melting point of approximately 156°C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,5-Triacryloyl-1,3,5-triazinane-2,4,6-trione can be synthesized through the reaction of acryloyl chloride with hexahydro-1,3,5-triazine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound involves the same basic synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process includes steps such as crystallization, filtration, and drying to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Triacryloyl-1,3,5-triazinane-2,4,6-trione undergoes various types of chemical reactions, including:
Polymerization: Due to the presence of acryloyl groups, it can undergo radical polymerization to form cross-linked polymers.
Addition Reactions: The double bonds in the acryloyl groups can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Radical Initiators: For polymerization reactions, radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Nucleophiles: In addition reactions, nucleophiles such as amines or thiols can react with the acryloyl groups.
Major Products Formed
Cross-linked Polymers: Polymerization leads to the formation of cross-linked polymer networks.
Applications De Recherche Scientifique
1,3,5-Triacryloyl-1,3,5-triazinane-2,4,6-trione has several applications in scientific research:
Chemistry: It is used as a cross-linking agent in the synthesis of polymers and resins.
Biology: It can be used in the modification of biomolecules for various biological applications.
Industry: It is used in the production of coatings, adhesives, and sealants
Mécanisme D'action
The mechanism of action of 1,3,5-Triacryloyl-1,3,5-triazinane-2,4,6-trione primarily involves its ability to undergo polymerization and addition reactions. The acryloyl groups in the compound can form covalent bonds with other molecules, leading to the formation of cross-linked networks. This property is exploited in various applications, such as the formation of hydrogels for drug delivery .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triallyl-1,3,5-triazine-2,4,6-trione:
1,3,5-Tris(2-hydroxyethyl)isocyanurate: Used in the production of flame retardants and plasticizers.
Uniqueness
1,3,5-Triacryloyl-1,3,5-triazinane-2,4,6-trione is unique due to its three acryloyl groups, which provide multiple reactive sites for polymerization and addition reactions. This makes it highly versatile for use in various applications, including the synthesis of cross-linked polymers and hydrogels .
Propriétés
Numéro CAS |
104627-10-3 |
|---|---|
Formule moléculaire |
C12H9N3O6 |
Poids moléculaire |
291.22 g/mol |
Nom IUPAC |
1,3,5-tri(prop-2-enoyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C12H9N3O6/c1-4-7(16)13-10(19)14(8(17)5-2)12(21)15(11(13)20)9(18)6-3/h4-6H,1-3H2 |
Clé InChI |
CFHPEXPRKXGLGF-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)N1C(=O)N(C(=O)N(C1=O)C(=O)C=C)C(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-2-[4-nitro-2-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B14332504.png)
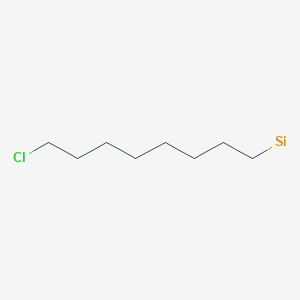
![2-{2-[2-(Propan-2-yl)phenoxy]ethoxy}naphthalene](/img/structure/B14332527.png)
